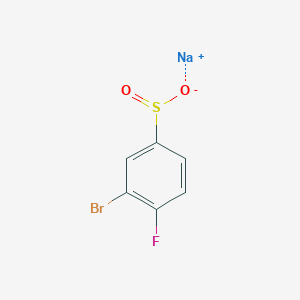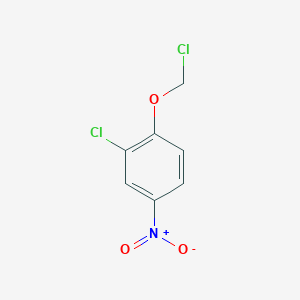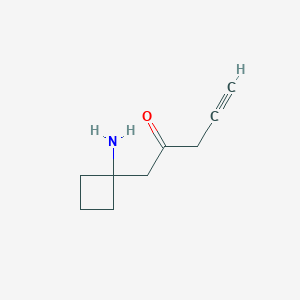![molecular formula C11H12N2O B13167066 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13167066.png)
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-Azabicyclo[310]hexan-3-yl}pyridine-3-carbaldehyde is a complex organic compound featuring a bicyclic structure with a pyridine ring
Métodos De Preparación
The synthesis of 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde involves several steps, typically starting with the formation of the bicyclic core. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical route to the desired product under mild conditions . This method is advantageous due to its simplicity and excellent functional group tolerance.
Análisis De Reacciones Químicas
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems, including enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde exerts its effects is not fully understood. its bicyclic structure allows it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic core structure and have similar chemical properties and applications.
Pyridine derivatives: Compounds with a pyridine ring are widely used in organic synthesis and medicinal chemistry, offering a range of functionalization options.
The uniqueness of this compound lies in its combination of the bicyclic core with the pyridine ring, providing a versatile scaffold for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-(3-azabicyclo[3.1.0]hexan-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c14-7-8-2-1-3-12-11(8)13-5-9-4-10(9)6-13/h1-3,7,9-10H,4-6H2 |
Clave InChI |
OETWVGDRUYCPNQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1CN(C2)C3=C(C=CC=N3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)

![8-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B13167019.png)





![(2S)-3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13167055.png)


